molecular formula C8H10N2O3 B2628588 Methyl 2-hydroxy-2-(pyrazin-2-yl)propanoate CAS No. 1343362-63-9

Methyl 2-hydroxy-2-(pyrazin-2-yl)propanoate

Cat. No.: B2628588
CAS No.: 1343362-63-9
M. Wt: 182.179
InChI Key: ALWMISMGTIWPAS-UHFFFAOYSA-N
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Description

Methyl 2-hydroxy-2-(pyrazin-2-yl)propanoate is an organic compound with the molecular formula C8H10N2O3 and a molecular weight of 182.18 g/mol It is known for its unique structure, which includes a pyrazine ring and a hydroxy group attached to a propanoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-hydroxy-2-(pyrazin-2-yl)propanoate typically involves the esterification of 2-hydroxy-2-(pyrazin-2-yl)propanoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. it is likely that similar esterification processes are scaled up for industrial synthesis, with optimization of reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-hydroxy-2-(pyrazin-2-yl)propanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 2-hydroxy-2-(pyrazin-2-yl)propanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of methyl 2-hydroxy-2-(pyrazin-2-yl)propanoate is not fully understood. it is believed to interact with specific molecular targets and pathways in biological systems. The hydroxy and ester groups may play a role in its reactivity and interactions with enzymes and other proteins .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-hydroxy-2-(pyrazin-2-yl)propanoate is unique due to the presence of the pyrazine ring, which imparts distinct chemical and biological properties. The pyrazine ring is known for its electron-rich nature, making it more reactive in electrophilic substitution reactions compared to other aromatic rings .

Properties

IUPAC Name

methyl 2-hydroxy-2-pyrazin-2-ylpropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O3/c1-8(12,7(11)13-2)6-5-9-3-4-10-6/h3-5,12H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALWMISMGTIWPAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NC=CN=C1)(C(=O)OC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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